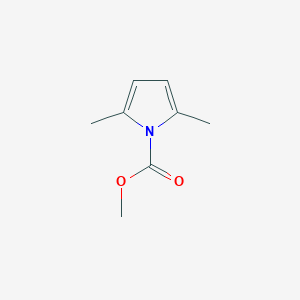
3-(2-chloro-1,3-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-1,3-oxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and oxazoles It is characterized by the presence of a benzamide group attached to a 2-chlorooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-oxazol-5-yl)benzamide typically involves the condensation of 2-chlorooxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloro-1,3-oxazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole N-oxides or reduction to yield amines.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted oxazole derivatives.
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
3-(2-chloro-1,3-oxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-1,3-oxazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamides: Compounds like N-(2-chlorophenyl)benzamide and N-(4-chlorophenyl)benzamide share structural similarities with 3-(2-chloro-1,3-oxazol-5-yl)benzamide.
Oxazoles: Compounds such as 2-chloro-4,5-diphenyloxazole and 2-chloro-5-methyloxazole are structurally related oxazole derivatives.
Uniqueness
This compound is unique due to the combination of the benzamide and oxazole moieties, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
3-(2-chloro-1,3-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-13-5-8(15-10)6-2-1-3-7(4-6)9(12)14/h1-5H,(H2,12,14) |
Clé InChI |
HMVXLHWHUUZNJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C2=CN=C(O2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate](/img/structure/B8593092.png)




![3-Amino-4-benzoyl-5-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B8593130.png)

![1-Ethynyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B8593151.png)

